S-Butyl 3-methylbutanethioate
Overview
Description
S-Butyl 3-methylbutanethioate: is an organic compound with the molecular formula C9H18OS . It is a thioester, specifically the butyl ester of 3-methylbutanethioic acid. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 3-methylbutanethioate typically involves the esterification of 3-methylbutanethioic acid with butanol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Butyl 3-methylbutanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-Butyl 3-methylbutanethioate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions involving thioesters. It serves as a model compound for understanding the behavior of naturally occurring thioesters in metabolic pathways .
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound finds applications in the production of flavors and fragrances. Its sulfur-containing group imparts unique olfactory properties, making it useful in the formulation of various products .
Mechanism of Action
The mechanism of action of S-Butyl 3-methylbutanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the thioester group can participate in nucleophilic attacks, leading to the formation of various products. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
- S-Methyl 3-methylbutanethioate
- S-Ethyl 3-methylbutanethioate
- S-Propyl 3-methylbutanethioate
Comparison: S-Butyl 3-methylbutanethioate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and boiling point .
Properties
IUPAC Name |
O-butan-2-yl 3-methylbutanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-5-8(4)10-9(11)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPFKNQABRTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=S)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916097 | |
Record name | O-Butan-2-yl 3-methylbutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94202-14-9 | |
Record name | S-Butyl 3-methylbutanethioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094202149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Butan-2-yl 3-methylbutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-butyl 3-methylbutanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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